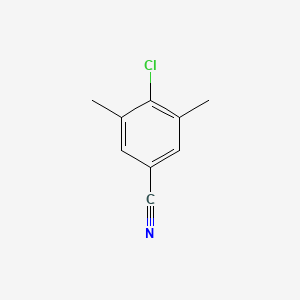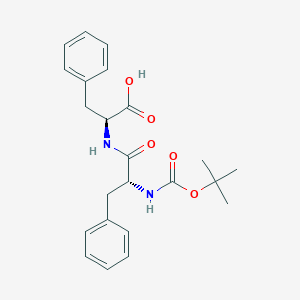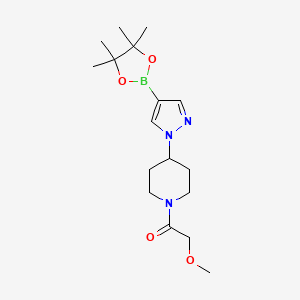
4-chloro-3,5-dimethylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3,5-dimethylbenzonitrile is an organic compound with the molecular formula C9H8ClN. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 4-position and two methyl groups at the 3- and 5-positions. This compound is of interest due to its applications in various fields, including organic synthesis and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-chloro-3,5-dimethylbenzonitrile can be synthesized through several methods. One common approach involves the cyanation of 4-chloro-3,5-dimethylbenzyl chloride using sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the direct chlorination of 3,5-dimethylbenzonitrile using chlorine gas in the presence of a catalyst such as iron(III) chloride. This reaction is carried out at elevated temperatures to facilitate the substitution of the hydrogen atom with a chlorine atom.
Industrial Production Methods
Industrial production of 4-chloro-3,5-dimethyl-benzonitrile often involves large-scale chlorination processes. The starting material, 3,5-dimethylbenzonitrile, is subjected to chlorination using chlorine gas in a continuous flow reactor. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-3,5-dimethylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups replacing the chlorine atom.
Reduction: 4-Chloro-3,5-dimethylbenzylamine.
Oxidation: 4-Chloro-3,5-dimethylbenzoic acid.
Aplicaciones Científicas De Investigación
4-chloro-3,5-dimethylbenzonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Chemistry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-3,5-dimethyl-benzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzonitrile: Similar structure but lacks the methyl groups at the 3- and 5-positions.
3,5-Dimethylbenzonitrile: Lacks the chlorine atom at the 4-position.
4-Chloro-3,5-dinitrobenzonitrile: Contains nitro groups instead of methyl groups.
Uniqueness
4-chloro-3,5-dimethylbenzonitrile is unique due to the presence of both chlorine and methyl substituents, which influence its chemical reactivity and physical properties. The combination of these substituents allows for specific interactions and applications that are not possible with other similar compounds.
Propiedades
IUPAC Name |
4-chloro-3,5-dimethylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOSJVOQBLCSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-6-nitrofuro[3,2-b]pyridine](/img/structure/B8259839.png)



![5,5'-Dichloro-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B8259861.png)


![4,4'-((5-Fluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde](/img/structure/B8259910.png)
![4,4'-((5,6-Difluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde](/img/structure/B8259913.png)

![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B8259921.png)
![Benzyl 4-((tosyloxy)methyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B8259926.png)

